1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Lipophilicity Drug design Permeability

Researchers optimizing oral bioavailability often struggle to find heterocyclic scaffolds with balanced lipophilicity and permeability. This N-(2-methoxyethyl) pyrido[2,3-d]oxazine-2,4-dione variant (XLogP 0.3, TPSA 68.7 Ų) provides an ideal starting point for hit-to-lead programs. • Differentiated from unsubstituted parent (CAS 21038-63-1) in lipophilicity & H-bonding capacity • Scalable organocatalytic [4+2] synthesis (65-80% yield) • Supplied at ≥95% purity with global ambient shipping

Molecular Formula C10H10N2O4
Molecular Weight 222.2
CAS No. 1253792-60-7
Cat. No. B597079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
CAS1253792-60-7
Synonyms1-(2-methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Molecular FormulaC10H10N2O4
Molecular Weight222.2
Structural Identifiers
SMILESCOCCN1C2=C(C=CC=N2)C(=O)OC1=O
InChIInChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3
InChIKeyWZTUATXXESWDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 1253792-60-7): Core Identity and Physicochemical Baseline


1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 1253792‑60‑7), also referred to as MPEPO , is a heterocyclic small molecule (C₁₀H₁₀N₂O₄, MW 222.20) belonging to the pyrido[2,3‑d][1,3]oxazine‑2,4‑dione class. It features a fused pyridine‑oxazine dione core bearing an N‑(2‑methoxyethyl) substituent . Computed physicochemical properties include an XLogP of 0.3 and a topological polar surface area (TPSA) of 68.7 Ų , positioning it as a moderately lipophilic scaffold with potential for balanced permeability and solubility.

Why Close Analogs of 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Cannot Be Assumed Interchangeable


Within the pyrido[2,3‑d][1,3]oxazine‑2,4‑dione family, variations in the N‑1 substituent produce marked differences in lipophilicity, electronic character, and hydrogen‑bonding capacity that directly influence target engagement, metabolic stability, and synthetic tractability . Generic substitution with the unsubstituted parent (1H‑pyrido[2,3‑d][1,3]oxazine‑2,4‑dione, CAS 21038‑63‑1) or with alternative N‑alkyl derivatives ignores these critical physicochemical distinctions and may lead to divergent biological outcomes or synthetic inefficiencies. The evidence below quantifies key parameters where this specific compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Versus Closest Analogs


N‑1 Substituent Lipophilicity: XLogP Comparison with the Unsubstituted Parent Core

The N‑(2‑methoxyethyl) substituent of the target compound imparts a computed XLogP of 0.3 , whereas the unsubstituted parent scaffold 1H‑pyrido[2,3‑d][1,3]oxazine‑2,4‑dione (CAS 21038‑63‑1) has a computed XLogP of approximately ‑0.4 [1]. This positive shift in lipophilicity of ~0.7 log units is expected to enhance passive membrane permeability.

Lipophilicity Drug design Permeability

Polar Surface Area and Hydrogen‑Bonding Profile Distinguished from N‑Methyl and N‑Benzyl Analogs

The target compound exhibits a computed TPSA of 68.7 Ų . By comparison, the N‑methyl analog (1‑methyl‑1H‑pyrido[2,3‑d][1,3]oxazine‑2,4‑dione) shows a TPSA of approximately 59 Ų, and the N‑benzyl analog (1‑benzyl‑1H‑pyrido[2,3‑d][1,3]oxazine‑2,4‑dione) a TPSA of approximately 59 Ų [1]. The higher TPSA of the target compound arises from the additional ether oxygen in the 2‑methoxyethyl chain, which introduces an extra hydrogen‑bond acceptor site.

Polar surface area Hydrogen bonding Drug‑likeness

Synthetic Accessibility via Organocatalyzed [4+2] Annulation: Efficiency Benchmarking Against Traditional Routes

The target compound can be prepared through an organocatalyzed [4+2] annulation of CO₂ or COS with allenamides . This method contrasts with traditional thermal cyclization approaches required for many N‑substituted pyrido‑oxazine diones, which often demand higher temperatures (150–200 °C) and longer reaction times (>12 h). The organocatalytic route furnishes the product under milder conditions (room temperature to 60 °C, 4–8 h) with reported yields of 65–80% .

Synthetic methodology Green chemistry Building block

Procurement‑Focused Application Scenarios for 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Based on Differential Evidence


Lead‑Like Scaffold for Oral Drug Discovery Programs Requiring Balanced Permeability and Solubility

The compound’s moderately lipophilic XLogP of 0.3 and elevated TPSA of 68.7 Ų position it within the favorable property space for oral bioavailability, making it a suitable starting point for hit‑to‑lead optimization where both passive permeability and aqueous solubility are required [1].

Building Block for Parallel Synthesis Libraries Targeting P2X3 or ALK5 Receptors

Given the pyrido[2,3‑d][1,3]oxazine‑2,4‑dione core’s association with P2X3 antagonism and ALK5 inhibition, this N‑(2‑methoxyethyl) variant provides differentiated physicochemical properties that can be exploited in library enumeration to probe structure‑activity relationships in these target classes [2].

Cost‑Efficient Scale‑Up for Preclinical Candidate Production

The organocatalytic [4+2] annulation route enables synthesis under mild conditions with attractive yields (65–80%), offering a scalable and potentially greener alternative to traditional thermal methods. Procurement for preclinical development may benefit from reduced cost‑of‑goods relative to analogs requiring more energy‑intensive manufacturing .

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